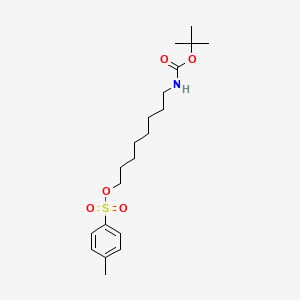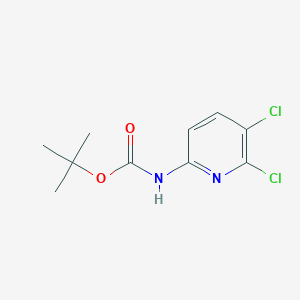
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride is a complex organic compound that features a unique combination of chlorine, fluorine, and benzodioxin structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a benzodioxin derivative with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzodioxin derivatives and fluorinated organic molecules. Examples include:
- 2-Chloro-3,3,3-trifluoroprop-1-ene
- 2,3-Difluoro-5-chloropyridine
Uniqueness
What sets 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride apart is its unique combination of chlorine, fluorine, and benzodioxin structures, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
Propriétés
IUPAC Name |
2-chloro-2,3,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)17-9(13,14)8(11,12)16-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKLDALIUVQARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)




